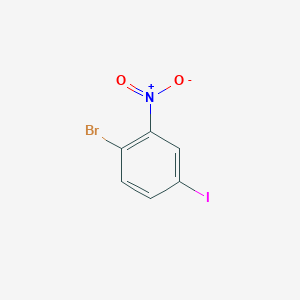

1-Bromo-4-iodo-2-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-4-iodo-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-iodo-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIQXEOUGXCWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-iodo-2-nitrobenzene

In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. Hetero-substituted nitroaromatic compounds are a cornerstone of this endeavor, offering a rich platform for diverse chemical transformations. 1-Bromo-4-iodo-2-nitrobenzene (CAS: 713512-18-6) is a prime exemplar of such a versatile intermediate.[1] Its trifunctional nature—possessing bromo, iodo, and nitro groups on a benzene ring—provides chemists with orthogonal handles for sequential, site-selective modifications. This guide offers a comprehensive overview of the synthesis and rigorous characterization of this compound, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

The strategic placement of two distinct halogens (bromine and iodine) allows for selective participation in cross-coupling reactions, while the nitro group can be readily reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs).[2][3] This inherent versatility makes 1-Bromo-4-iodo-2-nitrobenzene a valuable precursor for creating complex molecular architectures in fields ranging from pharmaceuticals to agrochemicals and materials science.[4][5]

Synthesis via Sandmeyer Reaction: A Classic Transformed

The synthesis of 1-Bromo-4-iodo-2-nitrobenzene is efficiently achieved through a well-established yet powerful transformation: the Sandmeyer reaction.[6][7] This method provides a reliable pathway to introduce a halogen to an aromatic ring by displacing a diazonium salt, which is generated in situ from a primary aromatic amine.

Causality Behind the Chosen Pathway

The selection of the Sandmeyer reaction is deliberate. It begins with the diazotization of 2-nitro-4-iodoaniline. This specific starting material ensures the correct regiochemistry of the final product. The subsequent displacement of the diazonium group with a bromide ion, catalyzed by copper(I) bromide, is a high-yielding and well-understood process.[6][8]

The core of this transformation relies on the generation of an aryl radical intermediate following a one-electron transfer from the copper(I) catalyst to the diazonium salt.[6] This radical then abstracts a bromide from a copper(II) species, regenerating the catalyst and forming the desired aryl bromide.[6] Maintaining a low temperature (around 15°C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt, which could otherwise lead to side reactions and reduced yields.[8][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sandmeyer reactions.[8]

Part 1: Preparation of the Diazonium Salt

-

In a reaction vessel, add 100 g of 2-nitro-4-iodoaniline.

-

Prepare a solution of 200 g of concentrated sulfuric acid in 400 mL of water and add it to the reaction vessel while stirring.

-

In a separate beaker, dissolve 37 g of sodium nitrite in 120 mL of water.

-

Cool the reaction vessel containing the aniline slurry to approximately 15°C using an ice bath.

-

Slowly add the sodium nitrite solution to the reaction vessel. Maintain the temperature at 15°C throughout the addition.

-

After the addition is complete, continue stirring the mixture for a short period to ensure the complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction

-

In a separate, larger reaction flask, add 20 g of cuprous bromide and 95 g of a 40% hydrobromic acid solution.

-

Warm this mixture to 40°C with stirring.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous bromide mixture, maintaining the temperature at 40°C.

-

After the addition is complete, continue to stir the reaction mixture.

Part 3: Workup and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Add dichloroethane to the mixture and stir to extract the product.

-

Separate the organic layer. The crude product is obtained as a brown solid.[8]

-

Purify the crude solid by recrystallization from a suitable solvent like ethanol.[10][11] The principle of recrystallization is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.[11]

Comprehensive Characterization

Confirming the identity and purity of the synthesized 1-Bromo-4-iodo-2-nitrobenzene is a critical step. A multi-technique approach is employed to provide unambiguous structural evidence.

Characterization Workflow Diagram

Caption: Relationship between characterization techniques and molecular information.

Spectroscopic and Physical Data

The following tables summarize the expected data from various analytical techniques. These predictions are based on known spectral data for structurally similar compounds.[12][13][14][15][16][17][18][19]

Table 1: Predicted NMR Spectroscopic Data

| Technique | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| ¹H NMR | ~ 8.0 - 8.2 (d) | Proton ortho to the electron-withdrawing NO₂ group. |

| ~ 7.8 - 8.0 (d) | Proton ortho to the Iodine atom. | |

| ~ 7.4 - 7.6 (dd) | Proton between the Br and I atoms. | |

| ¹³C NMR | ~ 150 | Carbon bearing the NO₂ group. |

| ~ 140 - 142 | Aromatic carbons influenced by halogens and nitro group. | |

| ~ 125 - 135 | Aromatic carbons. | |

| ~ 122 | Carbon bearing the Br group. |

| | ~ 95 | Carbon bearing the I group. |

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected m/z Value | Rationale |

|---|---|---|

| EI-MS | 327 / 329 | Molecular ion peaks (M⁺, M⁺+2) showing the characteristic isotopic pattern of one bromine atom (⁷⁹Br/⁸¹Br ratio is ~1:1).[18] |

| 281 / 283 | Fragment corresponding to the loss of a nitro group (-NO₂). | |

| 202 | Fragment corresponding to the loss of Iodine. |

| | 155 | Fragment corresponding to the loss of Br and I. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

|---|---|---|

| ~ 3100 - 3000 | Aromatic C-H stretch | Characteristic of the benzene ring. |

| ~ 1520 - 1560 | Asymmetric NO₂ stretch | Strong absorption typical for nitro compounds.[17] |

| ~ 1340 - 1380 | Symmetric NO₂ stretch | Strong absorption typical for nitro compounds.[17] |

| ~ 1000 - 1200 | C-Br stretch | Indicates the presence of the bromo group. |

| ~ 500 - 600 | C-I stretch | Indicates the presence of the iodo group. |

Safety, Handling, and Storage

As with any chemical synthesis, a thorough understanding of the hazards is essential. While a specific safety data sheet (SDS) for 1-Bromo-4-iodo-2-nitrobenzene is not widely available, data from analogous compounds provide a strong basis for safe handling procedures.

-

Hazards : Structurally related compounds like 1-bromo-4-nitrobenzene and 1-iodo-2-nitrobenzene are harmful if swallowed, inhaled, or absorbed through the skin.[20][21][22][23] They are known to cause skin, eye, and respiratory tract irritation.[20][22][24] Prolonged exposure may lead to more severe health effects.[21]

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23][24] Avoid breathing dust. Wash hands thoroughly after handling.[24]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[24] The compound may be light-sensitive, so storage in an opaque container is recommended.[22]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[24]

Conclusion and Future Outlook

This guide provides a detailed framework for the synthesis and characterization of 1-Bromo-4-iodo-2-nitrobenzene. The Sandmeyer reaction offers a robust and scalable method for its preparation. The outlined analytical techniques provide a self-validating system to ensure the structural integrity and purity of the final product. Given its trifunctional nature, this compound is not merely a static molecule but a dynamic platform for chemical innovation. Its strategic use will undoubtedly continue to empower researchers in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials, underscoring the critical role of versatile intermediates in pushing the boundaries of chemical synthesis.

References

- 1-Bromo-4-iodo-2-nitrobenzene synthesis - ChemicalBook. (n.d.).

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

1-Bromo-4-nitrobenzene - Novachem. (2024, February 14). Retrieved from [Link]

-

1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry. (n.d.). Retrieved from [Link]

-

1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem. (n.d.). Retrieved from [Link]

-

1-Iodo-2-nitrobenzene: Properties, Applications, and Synthesis Insights. (n.d.). Retrieved from [Link]

-

The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). Retrieved from [Link]

-

1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. (n.d.). Retrieved from [Link]

-

4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem. (n.d.). Retrieved from [Link]

-

Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.). Retrieved from [Link]

-

Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation - IRJET. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-4-iodo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-4-iodo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1-Bromo-4-iodo-benzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Benzene, 1-bromo-2-iodo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1-Bromo-4-iodo-benzene - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

THE SAYDIMEYER REACTION - datapdf.com. (n.d.). Retrieved from [Link]

-

Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (2015, January 20). Retrieved from [Link]

-

Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). Retrieved from [Link]

-

Benzene, 1-bromo-2-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-4-iodobenzene(589-87-7) 13C NMR spectrum [chemicalbook.com]

- 14. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 15. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum [chemicalbook.com]

- 16. 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR [m.chemicalbook.com]

- 17. irjet.net [irjet.net]

- 18. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 19. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. dl.novachem.com.au [dl.novachem.com.au]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of 1-Bromo-4-iodo-2-nitrobenzene

An In-Depth Technical Guide to 1-Bromo-4-iodo-2-nitrobenzene

Introduction

1-Bromo-4-iodo-2-nitrobenzene is a tri-substituted aromatic compound of significant interest to researchers and synthetic chemists. Its unique molecular architecture, featuring three distinct functional groups—a nitro group, a bromine atom, and an iodine atom—on a benzene ring, makes it a highly versatile and valuable building block. The specific positioning of these groups (ortho-nitro, para-iodo relative to the bromo substituent) imparts a predictable and exploitable reactivity profile. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and handling, offering field-proven insights for its application in pharmaceutical, agrochemical, and materials science research.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior in a chemical system. For 1-Bromo-4-iodo-2-nitrobenzene, these properties are crucial for designing synthetic routes, choosing appropriate solvent systems, and ensuring proper handling.

Table 1: Core Physicochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene

| Property | Value | Source(s) |

| CAS Number | 713512-18-6 | [1][2][3] |

| Molecular Formula | C₆H₃BrINO₂ | [1][3] |

| Molecular Weight | 327.90 g/mol | [1][3] |

| IUPAC Name | 1-Bromo-4-iodo-2-nitrobenzene | N/A |

| Appearance | Brown solid (as per synthesis product) | [1] |

| Solubility | Insoluble in water; likely soluble in common organic solvents like dichloroethane, ethanol, and ether. | [1][4][5] |

Synthesis and Purification

The synthesis of 1-Bromo-4-iodo-2-nitrobenzene is a multi-step process that leverages well-established aromatic chemistry. A common and reliable method is the Sandmeyer reaction, starting from a commercially available substituted aniline.

Synthetic Workflow: Sandmeyer Reaction

The causality behind this experimental choice lies in the reliability of the Sandmeyer reaction for converting an aromatic amine into a halide. The starting material, 2-nitro-4-iodoaniline, already contains the required iodo and nitro groups in the correct positions. The process involves two primary stages: diazotization of the amine and the subsequent substitution with bromide.

Experimental Protocol:

-

Diazotization:

-

Suspend 100g of 2-nitro-4-iodoaniline in a solution of 200g of concentrated sulfuric acid and 400 mL of water in a reaction vessel.

-

Cool the stirred mixture to approximately 15°C.

-

Slowly add a solution of 37g of sodium nitrite in 120 mL of water, maintaining the temperature control. This in-situ formation of nitrous acid converts the primary amine into a diazonium salt. The reaction is exothermic and requires careful temperature management to prevent decomposition of the unstable diazonium salt.

-

Continue stirring for a period after addition to ensure complete formation of the diazonium salt.[1]

-

-

Sandmeyer Reaction (Bromination):

-

In a separate reaction flask, prepare a solution of 20g of cuprous bromide in 95g of a 40% hydrobromic acid solution. The cuprous bromide acts as a catalyst for the substitution reaction.

-

Maintain the temperature of the cuprous bromide solution at 40°C.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution with stirring. Nitrogen gas will be evolved during this step as the diazonium group is replaced by the bromine atom.[1]

-

-

Workup and Purification:

-

After the addition is complete, continue stirring to ensure the reaction goes to completion.

-

Allow the mixture to cool.

-

Add dichloroethane to the reaction mixture and stir to extract the organic product.

-

Perform a liquid-liquid extraction and subsequent steam distillation to remove volatile impurities.

-

The resulting product is a brown solid, which can be further purified by recrystallization if necessary. This process yields approximately 97g of 1-Bromo-4-iodo-2-nitrobenzene (reported as 2-bromo-5-iodonitrobenzene in the source, which corresponds to the same structure) with a purity of over 98%, representing a 78% yield.[1]

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-Bromo-4-iodo-2-nitrobenzene via Sandmeyer reaction.

Chemical Reactivity and Applications

The synthetic utility of 1-Bromo-4-iodo-2-nitrobenzene stems from the differential reactivity of its three functional groups. This allows for selective transformations, making it a powerful intermediate for constructing complex molecular scaffolds.[3]

-

Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine (-NH₂), a common functional group in many active pharmaceutical ingredients (APIs).[8][9]

-

Halogen Atoms (-Br, -I): Both bromine and iodine are excellent leaving groups in nucleophilic aromatic substitution and are key participants in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8][9] Crucially, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in these coupling reactions, allowing for selective functionalization at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent reaction.

This tiered reactivity makes the compound an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][9][10]

Reactivity Logic Diagram

Caption: Logical relationships of functional group reactivity in synthetic transformations.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-4-iodo-2-nitrobenzene is not detailed in the search results, comprehensive safety data for structurally similar compounds like 1-bromo-4-nitrobenzene and 1-iodo-4-nitrobenzene provides authoritative guidance.[11][12] Halogenated nitroaromatics are generally considered hazardous.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[14] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.[11]

-

Hazards: This class of compounds is often harmful if swallowed, inhaled, or absorbed through the skin.[11][12][15] It may cause skin, eye, and respiratory tract irritation.[11][12][13][15] A significant hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, with symptoms that may be delayed.[11][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[10][11][13]

Conclusion

1-Bromo-4-iodo-2-nitrobenzene is a strategically designed chemical intermediate with significant potential in advanced organic synthesis. Its well-defined physicochemical properties, established synthetic route, and, most importantly, its predictable, tiered reactivity profile make it a valuable asset for drug development professionals and research scientists. The ability to selectively functionalize the iodo, bromo, and nitro groups opens pathways to novel and complex molecular architectures. Adherence to strict safety protocols is paramount when handling this potent research chemical.

References

- ChemicalBook. 1-Bromo-4-iodo-2-nitrobenzene synthesis.

- Thermo Fisher Scientific. 1-Bromo-4-nitrobenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals.

- Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.

- A MATERIAL SAFETY DATA SHEET. 1-Bromo-4-iodobenzene.

- Ningbo Inno Pharmchem Co., Ltd. Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-iodobenzene.

- Yancheng Longshen Chemical Co., Ltd. 1-bromo-4-nitrobenzene.

- Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet.

- CDN Isotopes. Safety Data Sheet - 1-Bromo-4-nitrobenzene.

- PubChem. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466.

- ChemicalBook. 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6.

- Cheméo. Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7).

- ChemicalBook. 4-bromo-1-iodo-2-nitrobenzene Product Description.

- Chemspace. 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation.

- Chemspace. Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.

- ChemicalBook. 1-Bromo-2-iodo-4-nitrobenzene CAS#: 63037-63-8.

- Guidechem. 1-Iodo-4-nitrobenzene 636-98-6 wiki.

- Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.

- Advanced ChemBlocks. 1-Bromo-2-iodo-4-nitrobenzene.

- Aaron Chemicals. 1-Bromo-4-Iodo-2-Nitrobenzene.

- ChemicalBook. 1-Iodo-4-nitrobenzene | 636-98-6.

- PubChem. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706.

- Santa Cruz Biotechnology. 4-Bromo-1-iodo-2-nitrobenzene | CAS 112671-42-8 | SCBT.

- PubChem. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495.

Sources

- 1. 1-Bromo-4-iodo-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6 [chemicalbook.com]

- 3. 713512-18-6 | MFCD12547765 | 1-Bromo-4-Iodo-2-nitrobenzene [aaronchem.com]

- 4. cphi-online.com [cphi-online.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromo-2-iodo-4-nitrobenzene CAS#: 63037-63-8 [m.chemicalbook.com]

- 7. 1-Bromo-2-iodo-4-nitrobenzene 95% | CAS: 63037-63-8 | AChemBlock [achemblock.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Iodo-4-nitrobenzene | 636-98-6 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. dl.novachem.com.au [dl.novachem.com.au]

- 15. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdnisotopes.com [cdnisotopes.com]

The Strategic Utility of 1-Bromo-4-iodo-2-nitrobenzene in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 1-Bromo-4-iodo-2-nitrobenzene (CAS No. 713512-18-6) has emerged as a highly valuable intermediate, offering a unique combination of functionalities that empower chemists to forge intricate molecular scaffolds with precision and control.[1] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.

The key to the versatility of 1-Bromo-4-iodo-2-nitrobenzene lies in the orthogonal reactivity of its three functional groups: a nitro moiety, a bromine atom, and an iodine atom. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for reduction to a crucial amino group.[2] The two distinct halogen atoms, bromine and iodine, provide differentiated reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective bond formation.[3] This inherent chemoselectivity is the cornerstone of its strategic importance, allowing for the stepwise and controlled elaboration of molecular complexity.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is critical for the effective and safe handling of any chemical reagent.

Table 1: Physicochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene

| Property | Value | Source(s) |

| CAS Number | 713512-18-6 | [4] |

| Molecular Formula | C₆H₃BrINO₂ | [2] |

| Molecular Weight | 327.90 g/mol | [2] |

| Appearance | Solid | [5] |

Safety and Handling:

1-Bromo-4-iodo-2-nitrobenzene is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.[6]

Table 2: GHS Hazard Information for 1-Bromo-4-iodo-2-nitrobenzene

| Hazard Statement | GHS Classification | Precautionary Codes |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P330, P501 |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261, P271, P304+P340, P312, P403+P233 |

Source: Information synthesized from the Safety Data Sheet provided by ChemScene.[6]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[6]

-

If on Skin: Wash with plenty of soap and water.[6]

-

If Inhaled: Move person to fresh air.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[6]

Synthesis and Characterization

The most common laboratory synthesis of 1-Bromo-4-iodo-2-nitrobenzene proceeds via a Sandmeyer-type reaction starting from the readily available 4-iodo-2-nitroaniline. This transformation involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide.

Sources

- 1. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 2. 713512-18-6 | MFCD12547765 | 1-Bromo-4-Iodo-2-nitrobenzene [aaronchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Bromo-4-Iodo-2-nitrobenzene | 713512-18-6 [sigmaaldrich.cn]

- 5. 2-Bromo-1-Iodo-4-Nitrobenzene | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

Spectroscopic Characterization of 1-Bromo-4-iodo-2-nitrobenzene: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromo-4-iodo-2-nitrobenzene, a key intermediate in synthetic organic chemistry.[1] Given the scarcity of publicly available experimental spectra for this specific compound, this document emphasizes a predictive and comparative approach. By leveraging established spectroscopic principles and analyzing the empirical data of closely related analogs, we can construct a reliable spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's structural and electronic properties.

Introduction to 1-Bromo-4-iodo-2-nitrobenzene

1-Bromo-4-iodo-2-nitrobenzene (C₆H₃BrINO₂) is a tri-substituted aromatic compound with a molecular weight of 327.9 g/mol .[2] Its structure incorporates three distinct functional groups on the benzene ring: a bromine atom, an iodine atom, and a nitro group. This unique combination of a deactivating nitro group and two different halogen atoms makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1]

The strategic placement of these groups allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions. A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and unequivocal structure confirmation.

Caption: Molecular structure of 1-Bromo-4-iodo-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the absence of direct experimental NMR data in public databases, this section provides a predicted analysis based on established substituent effects and comparison with structurally similar compounds.

Methodology for Prediction

The predicted ¹H and ¹³C NMR chemical shifts are derived from the foundational principles of additivity of substituent chemical shifts (SCS) and a comparative analysis of the experimental data for:

-

1-Bromo-4-iodobenzene: Provides a baseline for the interaction between a bromo and an iodo group in a para-relationship.[3][4]

-

1-Iodo-4-nitrobenzene: Illustrates the combined effect of a strongly electron-withdrawing nitro group and an iodo group.

-

1-Bromo-4-nitrobenzene: Shows the influence of a bromo and a nitro group in a para arrangement.[5]

The nitro group is a powerful electron-withdrawing group, which deshields the ortho and para protons and carbons through its mesomeric and inductive effects.[1] The halogens (Br and I) also exhibit electron-withdrawing inductive effects but are electron-donating through resonance.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-bromo-4-iodo-2-nitrobenzene is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H-3 | 8.2 - 8.4 | d | Ortho to the strongly deshielding nitro group. |

| H-5 | 7.9 - 8.1 | dd | Ortho to the iodine and meta to both the bromine and nitro groups. |

| H-6 | 7.6 - 7.8 | d | Ortho to the bromine and meta to the nitro group. |

-

H-3: Being ortho to the nitro group, this proton is expected to be the most downfield (deshielded).

-

H-5: Its position between the iodo and bromo groups, and meta to the nitro group, places it at an intermediate chemical shift.

-

H-6: Being ortho to the bromine and meta to the nitro group, it is expected to be the most upfield (shielded) of the three aromatic protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals for the six aromatic carbons.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C-1 (C-Br) | 120 - 125 | Attached to bromine; influenced by the ortho nitro group. |

| C-2 (C-NO₂) | 148 - 152 | Attached to the strongly electron-withdrawing nitro group. |

| C-3 | 125 - 130 | Influenced by the ortho nitro group and para iodine. |

| C-4 (C-I) | 95 - 100 | Attached to iodine, which has a significant shielding effect. |

| C-5 | 135 - 140 | Influenced by the ortho iodine and meta to other groups. |

| C-6 | 130 - 135 | Influenced by the ortho bromine and meta to the nitro group. |

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

The IR spectrum of 1-bromo-4-iodo-2-nitrobenzene can be predicted by identifying the characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1320 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-Br Stretch | 680 - 515 | Medium to Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[6] The presence of both C-Br and C-I stretches in the fingerprint region below 700 cm⁻¹ would also be a key identifying feature.

Mass Spectrometry (MS): Fragmentation Analysis

The electron ionization (EI) mass spectrum of 1-bromo-4-iodo-2-nitrobenzene is expected to provide a clear molecular ion peak and characteristic fragmentation patterns.

Molecular Ion (M⁺)

The molecular ion peak is predicted to be observed at m/z 327 and 329. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 pattern of nearly equal intensity.[7][8]

Key Fragmentation Pathways

The fragmentation of the molecular ion is likely to proceed through the loss of the functional groups.

Caption: Predicted major fragmentation pathways for 1-bromo-4-iodo-2-nitrobenzene.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂•, 46 Da), leading to a fragment ion at m/z 281 and 283.

-

Loss of Halogens: The cleavage of the C-I and C-Br bonds is also expected.

-

Loss of an iodine radical (I•, 127 Da) would yield fragment ions at m/z 200 and 202.

-

Loss of a bromine radical (Br•, 79/81 Da) would result in a fragment ion at m/z 248.

-

-

Sequential Losses: Further fragmentation could involve the sequential loss of the substituents, ultimately leading to the phenyl cation at m/z 77 or related fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-bromo-4-iodo-2-nitrobenzene. By integrating fundamental principles with comparative data from analogous structures, we have established a reliable spectroscopic profile for this important synthetic intermediate. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and major mass spectral fragmentation pathways outlined herein should serve as a valuable reference for researchers in the synthesis and application of this compound. The future acquisition and publication of experimental spectra would be a valuable contribution to the chemical community, allowing for the validation and refinement of the predictions made in this guide.

References

-

PubChem. 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

-

NIST. Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. Available from: [Link]

-

Aaron Chemicals. 1-Bromo-4-Iodo-2-Nitrobenzene. Available from: [Link]

-

PubChem. 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Available from: [Link]

-

ResearchGate. iodonitrobenzene using DFT calculation. Available from: [Link]

-

AOBChem USA. 1-bromo-4-iodo-2-nitrobenzene. Available from: [Link]

-

PubChem. 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. Chem Help ASAP. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern... Available from: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. WO2011075607A1 - Novel inhibitors of hepatitis c virus replication - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. acdlabs.com [acdlabs.com]

- 5. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Bromo-4-iodo-2-nitrobenzene

A Case Study Approach in the Absence of Publicly Available Data

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical principles involved in the single-crystal X-ray diffraction (scXRD) analysis of small organic molecules, with a specific focus on 1-Bromo-4-iodo-2-nitrobenzene. As of the latest literature and database searches, a definitive crystal structure for 1-Bromo-4-iodo-2-nitrobenzene has not been deposited in the public domain, such as the Cambridge Structural Database (CSD).[1][2][3][4][5] This guide, therefore, adopts a dual approach: firstly, it outlines a robust, hypothetical workflow for the complete crystal structure determination of the title compound, from synthesis to data analysis. Secondly, it presents a detailed crystal structure analysis of the closely related analogue, 1-bromo-4-methyl-2-nitrobenzene , as a practical case study.[6][7] This surrogate analysis provides valuable insights into the expected molecular geometry and intermolecular interactions that would likely govern the crystal packing of 1-Bromo-4-iodo-2-nitrobenzene, offering a predictive framework for future research. This guide is intended for researchers, scientists, and drug development professionals engaged in solid-state characterization and crystal engineering.

Introduction: The Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a cornerstone in synthetic organic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[8][9] The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the rational design of new materials and active pharmaceutical ingredients (APIs).

Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.[10] This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding structure-property relationships.[10]

1-Bromo-4-iodo-2-nitrobenzene is a molecule of significant interest due to the presence of multiple functional groups capable of engaging in a variety of intermolecular interactions, including the highly directional and tunable halogen bond.[11][12][13][14] The interplay between the bromo, iodo, and nitro substituents is expected to give rise to a complex and fascinating supramolecular architecture.

While the definitive crystal structure of 1-Bromo-4-iodo-2-nitrobenzene is not yet publicly available, this guide will delineate the complete experimental and computational pipeline required for its determination. To provide a tangible and instructive example, we will leverage the published crystal structure of 1-bromo-4-methyl-2-nitrobenzene as a case study.[6][7] This analogue allows for a detailed exploration of the analytical techniques and provides a solid foundation for predicting the structural features of the title compound.

A Proposed Workflow for Crystal Structure Analysis

The determination of a novel crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the deposition of the refined structure in a crystallographic database. The following workflow represents a state-of-the-art approach to the crystal structure analysis of a small molecule like 1-Bromo-4-iodo-2-nitrobenzene.

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 3. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 4. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 5. Cambridge Structural Database | re3data.org [re3data.org]

- 6. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitro compound - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]

- 12. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-iodo-2-nitrobenzene in Organic Solvents

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of a compound's physicochemical properties is paramount for successful experimental design, from reaction engineering to formulation development. 1-Bromo-4-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, presents a unique molecular architecture that influences its behavior in various media. This guide provides a comprehensive exploration of the solubility of 1-Bromo-4-iodo-2-nitrobenzene in organic solvents, blending theoretical principles with practical methodologies for its empirical determination. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource for predicting, measuring, and understanding the solubility of this and structurally related compounds.

I. Physicochemical Properties of 1-Bromo-4-iodo-2-nitrobenzene

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For 1-Bromo-4-iodo-2-nitrobenzene, the interplay of its functional groups dictates its interaction with solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrINO₂ | [1][2][3] |

| Molecular Weight | 327.90 g/mol | [2][3] |

| Melting Point | 87-89 °C | [1] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

The presence of a nitro group (-NO₂), a bromine atom (-Br), and an iodine atom (-I) on the benzene ring creates a complex polarity profile. The nitro group is strongly electron-withdrawing and polar, while the halogen atoms contribute to the molecule's overall polarizability and molecular weight. The benzene ring itself is nonpolar. This combination of polar and nonpolar characteristics suggests that the solubility of 1-Bromo-4-iodo-2-nitrobenzene will be highly dependent on the nature of the solvent.

II. Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents: (e.g., hexane, toluene, benzene) These solvents are characterized by low dielectric constants and a lack of significant partial charges. They are effective at dissolving nonpolar solutes. Given the nonpolar benzene ring of 1-Bromo-4-iodo-2-nitrobenzene, some solubility in these solvents is expected.

-

Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) These solvents possess significant dipole moments but lack acidic protons. They are capable of engaging in dipole-dipole interactions. The polar nitro group in 1-Bromo-4-iodo-2-nitrobenzene suggests a favorable interaction with these types of solvents.

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While 1-Bromo-4-iodo-2-nitrobenzene can act as a hydrogen bond acceptor at the nitro group, its overall structure is not conducive to extensive hydrogen bonding. Therefore, its solubility in highly polar protic solvents like water is expected to be low.[5]

Predicting Solubility Trends

Based on the molecular structure of 1-Bromo-4-iodo-2-nitrobenzene, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like acetone, DMF, and DMSO, which can effectively solvate the polar nitro group and interact favorably with the aromatic ring.

-

Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and benzene, due to the compatibility of the aromatic rings.

-

Low to Sparingly Soluble: Expected in highly polar protic solvents like water and, to a lesser extent, lower alcohols like methanol and ethanol. The large, nonpolar aromatic core and heavy halogen atoms will limit solubility in these solvents.

-

Very Low Solubility: Expected in nonpolar aliphatic solvents like hexane, where the interactions with the polar nitro group would be unfavorable.

The following diagram illustrates the key molecular features influencing solubility and their expected interactions with different solvent types.

Caption: Molecular features of 1-Bromo-4-iodo-2-nitrobenzene and their interactions with solvent types.

III. Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Apparatus

-

1-Bromo-4-iodo-2-nitrobenzene (solute)

-

Selected organic solvents (e.g., acetone, toluene, ethanol, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1-Bromo-4-iodo-2-nitrobenzene.

Step-by-Step Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 1-Bromo-4-iodo-2-nitrobenzene and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Analyze the standard solutions using the chosen analytical method (e.g., HPLC) to generate a calibration curve (absorbance vs. concentration).

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Bromo-4-iodo-2-nitrobenzene to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath and allow them to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of 1-Bromo-4-iodo-2-nitrobenzene in the test solvent at the experimental temperature.

-

IV. Potential Challenges and Considerations

-

Polymorphism: The solubility of a solid can be affected by its crystalline form (polymorph).[6] It is important to characterize the solid form of 1-Bromo-4-iodo-2-nitrobenzene being used.

-

Temperature Control: Solubility is temperature-dependent.[6] Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducible results.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach equilibrium should be determined empirically.

-

Solvent Purity: The presence of impurities in the solvent can affect the measured solubility. High-purity solvents should be used.

V. Conclusion

References

Ben Hill County, US. (n.d.). Google. Retrieved January 3, 2026, from [7] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [4] N.A. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 3, 2026, from [8] N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 3, 2026, from [9] N.A. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 3, 2026, from N.A. (2023, August 31). Solubility of Organic Compounds. Retrieved January 3, 2026, from [10] ChemicalBook. (2025, July 16). 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6. Retrieved January 3, 2026, from [5] Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved January 3, 2026, from [11] Avdeef, A. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. Retrieved January 3, 2026, from [1] ChemicalBook. (n.d.). 4-bromo-1-iodo-2-nitrobenzene (112671-42-8) Product Description. Retrieved January 3, 2026, from [12] Advanced ChemBlocks. (n.d.). 1-Bromo-2-iodo-4-nitrobenzene. Retrieved January 3, 2026, from [2] PubChem. (n.d.). 2-Bromo-1-iodo-4-nitrobenzene. Retrieved January 3, 2026, from [3] PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. Retrieved January 3, 2026, from [13] Guidechem. (n.d.). 1-Iodo-4-nitrobenzene 636-98-6 wiki. Retrieved January 3, 2026, from [14] N.A. (2025, August 10). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. Retrieved January 3, 2026, from [6] Mobley, D. L., & Bodnarchuk, M. S. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved January 3, 2026, from [15] Taylor & Francis eBooks. (2024, May 27). Predicting Solubility of New Drugs | Handbook of Critically Curated Da. Retrieved January 3, 2026, from [16] Avdeef, A. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. National Institutes of Health. Retrieved January 3, 2026, from [17] PubChem. (n.d.). 1-Bromo-4-iodobenzene. Retrieved January 3, 2026, from [18] Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7). Retrieved January 3, 2026, from [19] Cheméo. (n.d.). Chemical Properties of Propanoic acid, dodecyl ester (CAS 6221-93-8). Retrieved January 3, 2026, from [20] NIST. (n.d.). 1-Octanol, picolinyloxydimethylsilyl ether. NIST Chemistry WebBook. Retrieved January 3, 2026, from [21] Cheméo. (n.d.). Docosanoic acid, isobutyl ester - Chemical & Physical Properties. Retrieved January 3, 2026, from

Sources

- 1. 112671-42-8 CAS MSDS (4-bromo-1-iodo-2-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Bromo-1-iodo-4-nitrobenzene | C6H3BrINO2 | CID 238706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 1-Bromo-4-iodo-2-nitrobenzene | 713512-18-6 [chemicalbook.com]

- 11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Bromo-2-iodo-4-nitrobenzene 95% | CAS: 63037-63-8 | AChemBlock [achemblock.com]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzene, 1-bromo-4-nitro- (CAS 586-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. Propanoic acid, dodecyl ester (CAS 6221-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. 1-Octanol, picolinyloxydimethylsilyl ether [webbook.nist.gov]

- 21. Docosanoic acid, isobutyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

A Theoretical and Computational Guide to the Electronic Structure of 1-Bromo-4-iodo-2-nitrobenzene

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene, a versatile but understudied halogenated nitroaromatic compound. Leveraging Density Functional Theory (DFT), this paper outlines a robust computational protocol to elucidate the molecule's geometric and electronic properties. We explore the profound influence of the electron-withdrawing nitro group in conjunction with the bromo and iodo substituents on the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The findings reveal a significantly electron-deficient aromatic system, primed for nucleophilic aromatic substitution, with distinct reactivity profiles at the halogen sites. This guide serves as a foundational resource for predicting the reactivity of 1-Bromo-4-iodo-2-nitrobenzene and harnessing its potential as a key building block in the synthesis of complex pharmaceuticals and novel organic materials.[1]

Introduction

Halogenated nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, dyes, agrochemicals, and polymers.[2][3] Their utility stems from the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a fundamental process in synthetic chemistry.[4] 1-Bromo-4-iodo-2-nitrobenzene (Figure 1) is a particularly interesting example within this class, featuring three distinct functional groups that impart a unique and complex electronic character.

Despite its potential as a versatile synthetic building block[1], detailed theoretical studies on the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene are not widely available. Understanding its electronic landscape is paramount for predicting its chemical behavior, designing reaction pathways, and ultimately, for its effective application in medicinal chemistry and materials science.

This guide aims to fill this knowledge gap by presenting a detailed theoretical investigation into the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene. By employing established quantum chemical methods, we will dissect the interplay of its substituents and provide a predictive model of its geometry, electronic properties, and reactivity.

The Electronic Influence of Substituents

The electronic character of 1-Bromo-4-iodo-2-nitrobenzene is dictated by the combined influence of its three substituents on the benzene ring.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack through strong inductive (-I) and resonance (-M) effects.[5] This withdrawal of electron density is a key factor that makes the ring susceptible to attack by nucleophiles.[4] Furthermore, its physical size can induce steric strain with adjacent groups, often causing it to twist out of the plane of the aromatic ring.[3]

-

The Halogen Groups (-Br and -I): Bromine and iodine are electronegative atoms that withdraw electron density via the inductive effect. However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through the resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect. Their large atomic radii also contribute significantly to steric interactions.[5][6]

The specific arrangement of these groups—with the powerful nitro group ortho to the bromine and para to the iodine—creates a unique electronic environment where these effects are simultaneously at play, modulating the overall reactivity and site-selectivity of the molecule.

Computational Methodology: A Validated Protocol

To accurately model the electronic structure of 1-Bromo-4-iodo-2-nitrobenzene, we propose a protocol based on Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[3][5][6]

Experimental Protocol: Step-by-Step DFT Workflow

-

Initial Structure Generation: A 3D model of 1-Bromo-4-iodo-2-nitrobenzene is constructed using standard bond lengths and angles.

-

Geometry Optimization:

-

Causality: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This step is crucial as all subsequent electronic properties are dependent on an accurate molecular geometry.

-

Method: The optimization is performed using the B3LYP hybrid functional. B3LYP is widely validated and provides reliable geometries for a vast range of organic compounds.[3][6]

-

Basis Set: A mixed basis set is employed for optimal accuracy. The 6-311++G(d,p) basis set is used for carbon, hydrogen, nitrogen, oxygen, and bromine atoms.[6] For the iodine atom, which has a large number of electrons, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an effective core potential (ECP) is used. This approach accurately accounts for relativistic effects in heavy atoms like iodine without prohibitive computational cost.

-

-

Vibrational Frequency Analysis:

-

Causality: A frequency calculation is performed on the optimized geometry to validate that it represents a true energy minimum.

-

Trustworthiness: The absence of any imaginary frequencies confirms that the structure is a stable equilibrium geometry and not a transition state. This is a critical self-validation step in the protocol.

-

-

Single-Point Energy and Electronic Property Calculation:

-

Causality: Using the validated geometry, a final, more accurate single-point energy calculation is performed.

-

Analysis: From this calculation, key electronic properties are derived, including the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the full Molecular Electrostatic Potential (MEP) map, and the distribution of atomic charges (e.g., via Mulliken population analysis or Natural Bond Orbital analysis).[7][8]

-

Caption: A validated computational workflow for analyzing the electronic structure.

Results and Discussion: Elucidating the Electronic Structure

Molecular Geometry

The geometry optimization reveals a largely planar benzene ring. However, a key structural feature is the dihedral angle between the nitro group and the aromatic ring. Due to steric hindrance from the ortho-bromine atom, the nitro group is expected to be twisted slightly out of the ring's plane. This is consistent with observations in similar ortho-substituted nitrobenzenes; for instance, the dihedral angle in 1-bromo-4-methyl-2-nitrobenzene is reported to be 14.9°.[9][10] This twisting can slightly disrupt the π-conjugation between the nitro group and the ring, but the group's powerful inductive effect remains dominant.

Table 1: Predicted Key Geometric Parameters for 1-Bromo-4-iodo-2-nitrobenzene

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-NO₂ Bond Length | ~1.48 Å | Standard length for C-N bond in nitroaromatics. |

| C-Br Bond Length | ~1.90 Å | Reflects the covalent radius of bromine. |

| C-I Bond Length | ~2.10 Å | Longer and weaker than the C-Br bond. |

| O-N-O Bond Angle | ~124° | Typical for a nitro group. |

| C-C-N-O Dihedral Angle | 10-20° | Indicates slight out-of-plane twisting of the NO₂ group. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.[6]

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predicted to be predominantly localized over the π-system of the nitrobenzene ring, with significant contributions from the p-orbitals of the nitro group's nitrogen and oxygen atoms. This distribution indicates that the molecule will readily accept electrons into this orbital, making it a prime target for nucleophilic attack.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the lone pair electrons of the iodine and bromine atoms, as well as the π-electrons of the aromatic ring.

The strong electron-withdrawing capacity of the nitro group significantly lowers the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This small gap facilitates electron transfer and is a hallmark of reactive nitroaromatic compounds.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| LUMO | Low | Electron-accepting orbital, localized on the nitro-aromatic system. |

| HOMO | High | Electron-donating orbital, with contributions from halogen lone pairs. |

| HOMO-LUMO Gap (ΔE) | Small | Indicates high chemical reactivity and susceptibility to electronic excitation. |

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[7] For 1-Bromo-4-iodo-2-nitrobenzene, the MEP map would show:

-

Intense Negative Potential (Red): Located over the oxygen atoms of the nitro group. This is the region of highest electron density and the most favorable site for interaction with electrophiles or positive charges.

-

Positive Potential (Blue): Distributed around the hydrogen atoms of the ring and, significantly, across the face of the electron-deficient aromatic ring itself. This broad positive region highlights the molecule's susceptibility to a nucleophilic attack on the ring carbons.

Caption: Relationship between substituent effects and predicted electronic properties.

Atomic Charge Distribution

Analysis of the atomic charges (e.g., Mulliken charges) quantifies the electron distribution.[8] The calculations are expected to show a significant withdrawal of electron density from the aromatic ring towards the substituents. The nitrogen atom of the nitro group will carry a positive charge, while its oxygen atoms will be strongly negative. The carbon atoms of the ring, particularly those ortho and para to the nitro group, will bear partial positive charges, confirming their status as electrophilic centers vulnerable to nucleophilic attack.

Implications for Reactivity and Drug Development

The collective theoretical evidence paints a clear picture of 1-Bromo-4-iodo-2-nitrobenzene as a highly reactive electrophilic species.

-

Reactivity Hotspots: The electron-deficient nature of the aromatic ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .[4]

-

Leaving Group Potential: The molecule possesses two potential leaving groups: bromide and iodide. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond. Consequently, the iodine at the C4 position is the more labile leaving group and the more probable site for an initial SNAr reaction under kinetic control. This site-selectivity is a valuable asset in multi-step synthesis.

-

Scaffold for Drug Development: This predictable, differential reactivity makes 1-Bromo-4-iodo-2-nitrobenzene a valuable scaffold.[1] A synthetic strategy could involve the selective substitution of the iodine, followed by a subsequent, potentially different, substitution of the bromine atom. This allows for the controlled, sequential introduction of different functional groups, enabling the construction of complex molecular architectures required for modern drug candidates.

Conclusion

The theoretical study of 1-Bromo-4-iodo-2-nitrobenzene, guided by Density Functional Theory, reveals a molecule with a rich and predictable electronic structure. The powerful electron-withdrawing nitro group, in concert with the inductive effects of the bromine and iodine substituents, creates an electron-deficient aromatic system with a low-lying LUMO. This electronic configuration renders the molecule highly susceptible to nucleophilic aromatic substitution, with the C-I bond identified as the most probable initial reaction site. This in-depth understanding of its electronic properties provides a crucial roadmap for chemists to exploit its reactivity, cementing its role as a valuable and versatile building block in the fields of organic synthesis and pharmaceutical development.

References

-

Structure of nitrobenzene and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Beker, W., Jasiński, R., & Ordon, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. MDPI. Retrieved from [Link]

-

Tabor, D. P., Smith, R. C., & Slipchenko, L. V. (2012). Computational Study of the Halogen Atom–Benzene Complexes. The Journal of Physical Chemistry A, 116(4), 1298-1306. ACS Publications. Retrieved from [Link]

-

Rodrigues, N. F., et al. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

-

Rana, M., et al. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Journal of the Iranian Chemical Society. Uttarakhand Open University. Retrieved from [Link]

-

Viñes, F., et al. (2018). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Catalysts, 8(11), 503. MDPI. Retrieved from [Link]

-

Yadav, V., & Singh, R. A. (2013). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. ResearchGate. Retrieved from [Link]

-

Kočišek, J., et al. (2014). Dissociative electron attachment study to halocarbon-derivatives of nitro-benzene. International Journal of Mass Spectrometry. Retrieved from [Link]

-

1-Bromo-4-Iodo-2-Nitrobenzene. (n.d.). Aaron Chemicals. Retrieved from [Link]

-

Yadav, V., & Singh, R. A. (2013). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p-iodonitrobenzene using DFT calculations. ResearchGate. Retrieved from [Link]

-

1-Bromo-4-iodobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. NIH. Retrieved from [Link]

-

Li, P., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Retrieved from [Link]

-

1-Iodo-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Manjula, P., et al. (2011). DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

-

Harrington, R. W., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2022(2), M1389. NIH. Retrieved from [Link]

-

4-Bromo-2-iodo-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Shobhit Nirwan. (n.d.). CH13 Hydrocarbons. Scribd. Retrieved from [Link]

-

Ramaiyan, S., Seshadri, S., & Mp, R. (2017). SPERCTROSCOPIC, ELECTRONIC STRUCTURE AND HOMO LUMO ANALSIS OF 4-BROMO-2-FLUORO-1-NITROBENZENE. ResearchGate. Retrieved from [Link]

-

da Silva, J. P., et al. (2018). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. ResearchGate. Retrieved from [Link]

-

DFT-based reactivity and QSPR studies of platinum (IV) anticancer drugs. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. 713512-18-6 | MFCD12547765 | 1-Bromo-4-Iodo-2-nitrobenzene [aaronchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. uou.ac.in [uou.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-4-iodo-2-nitrobenzene

Introduction

1-Bromo-4-iodo-2-nitrobenzene is a unique trifunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility in the development of pharmaceuticals, agrochemicals, and specialty materials stems from the distinct reactivity profiles of its three functional groups: a bromo, an iodo, and a nitro group. The strategic placement of these groups on the benzene ring allows for a range of selective chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of 1-Bromo-4-iodo-2-nitrobenzene, with a focus on the underlying chemical principles that govern its behavior in various reaction manifolds.

Molecular Structure and Physicochemical Properties

1-Bromo-4-iodo-2-nitrobenzene possesses a molecular formula of C₆H₃BrINO₂ and a molecular weight of 327.9 g/mol . The key to its synthetic utility lies in the electronic and steric environment of the benzene ring, which is heavily influenced by the interplay of the three substituents.

| Property | Value |

| CAS Number | 713512-18-6 |

| Molecular Formula | C₆H₃BrINO₂ |

| Molecular Weight | 327.90 g/mol |

| Appearance | Typically a brown or off-white solid |

| Melting Point | 87-89 °C[1] |

| Boiling Point | 320.0 ± 27.0 °C (Predicted)[1] |

The nitro group at the C2 position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho (C1-Br) and para (C4-I) positions.

Synthesis of 1-Bromo-4-iodo-2-nitrobenzene

A common and effective method for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene is via a Sandmeyer-type reaction starting from 2-nitro-4-iodoaniline. This procedure involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide.

Experimental Protocol: Synthesis via Diazotization

Materials:

-

2-nitro-4-iodoaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Cuprous bromide (CuBr)

-

40% Hydrobromic acid solution

-

Dichloroethane

-

Water

Procedure:

-

In a reaction vessel, add 100 g of 2-nitro-4-iodoaniline to a solution of 200 g of concentrated sulfuric acid in 400 mL of water and stir.

-

Prepare a solution of 37 g of sodium nitrite in 120 mL of water.

-

Cool the aniline suspension to approximately 15 °C and slowly add the sodium nitrite solution to form the diazonium salt. Stir for a further period after the addition is complete.[2]

-

In a separate flask, add 20 g of cuprous bromide to 95 g of a 40% hydrobromic acid solution and warm to 40 °C with stirring.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution, maintaining the temperature at 40 °C.

-

After the addition is complete, continue stirring to allow the reaction to proceed to completion.

-

Cool the reaction mixture and add dichloroethane. Stir vigorously.

-

The product can be isolated by steam distillation to remove volatile impurities, yielding a brown solid.[2]

This process typically affords the desired 1-Bromo-4-iodo-2-nitrobenzene in good yield (around 78%) and high purity (>98%).[2]

Caption: Sequential cross-coupling strategy.